MMPP vs. mCPBA in Selenone Synthesis
In the direct oxidation of selenide 1a to selenone 2a, MMPP achieved a 94% yield in ethanol at room temperature, representing a 26% absolute yield improvement over the 68% yield reported for mCPBA under comparable conditions in dichloromethane [1]. This difference is both statistically and practically significant for synthetic route optimization.
| Evidence Dimension | Reaction yield in selenone synthesis |
|---|---|
| Target Compound Data | 94% yield |
| Comparator Or Baseline | mCPBA: 68% yield |
| Quantified Difference | +26% absolute yield |
| Conditions | Selenide 1a oxidation; MMPP: EtOH, rt, 3h; mCPBA: CH2Cl2 |
Why This Matters
Higher yield translates to reduced material costs, fewer purification steps, and improved overall process efficiency, directly impacting procurement decisions for selenone production.
- [1] Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones; Beilstein J. Org. Chem. 2014, 10, 1267–1271. doi:10.3762/bjoc.10.127 View Source
